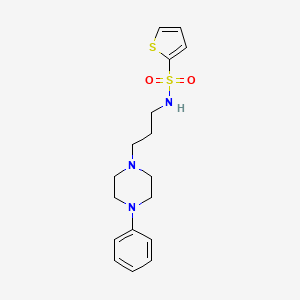
N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-sulfonamide” is a chemical compound that has been synthesized and studied for its potential biological activities . It belongs to a class of compounds known as piperazine derivatives, which have been widely studied for their diverse pharmacological properties .
Wissenschaftliche Forschungsanwendungen
GSK-3 Inhibitors
This compound has been used in the synthesis of selective GSK-3 inhibitors . GSK-3, or Glycogen synthase kinase 3, is a serine/threonine protein kinase that plays a key role in various cellular processes, including cell differentiation, proliferation, and apoptosis. Inhibitors of GSK-3 are being investigated for their potential in treating diseases such as Alzheimer’s, bipolar disorder, and cancer .
Anticonvulsant Activity
The compound has been evaluated for its anticonvulsant activity . It has been designed as an analog of previously obtained anticonvulsant active pyrrolidine-2,5-diones. The results of pharmacological studies showed activity exclusively in the MES seizures especially for 3-(trifluoromethyl)anilide derivatives .
Anti-Inflammatory Activity
Some novel derivatives of the compound have been synthesized and evaluated for their anti-inflammatory activity .
Antibacterial Activity
The compound has been used in the synthesis of piperazine chrome-2-one derivatives, which have shown antibacterial activity .
Anti-Alzheimer’s Disease
The compound has been used in the synthesis of new anti-Alzheimer’s drugs . The most potent derivative was observed as a moderate binder to the neuronal voltage-sensitive sodium channels (site 2), which are implicated in Alzheimer’s disease .
6. Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) The compound has been used in the synthesis of a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) . These kinases play crucial roles in cell cycle regulation and energy homeostasis, respectively .
Zukünftige Richtungen
The future directions for the study of “N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-sulfonamide” could include further investigation of its synthesis, characterization, and potential biological activities. Additionally, its mechanism of action could be elucidated through in-depth biochemical and pharmacological studies .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as phenylpiperazine derivatives, have been reported to exhibit inhibitory activities againstacetylcholinesterase (AChE) and cholinesterase enzymes (AChE and BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cholinergic neurotransmission. By inhibiting AChE, the compound could potentially prevent the breakdown of acetylcholine, leading to enhanced signaling in cholinergic neurons. This could have downstream effects on cognitive function and memory, as these processes are closely associated with cholinergic neurotransmission .
Result of Action
The molecular and cellular effects of this compound’s action would likely be an increase in acetylcholine levels in the synaptic cleft, due to the inhibition of AChE. This could enhance cholinergic neurotransmission, potentially improving cognitive function and memory .
Eigenschaften
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S2/c21-24(22,17-8-4-15-23-17)18-9-5-10-19-11-13-20(14-12-19)16-6-2-1-3-7-16/h1-4,6-8,15,18H,5,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHESECCFJUAYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

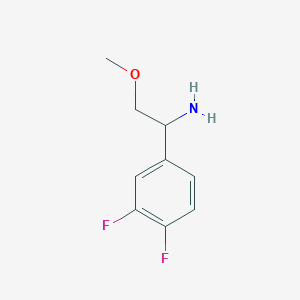
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2944012.png)

![N-[cyano(2-methoxyphenyl)methyl]-3-(3-methoxyphenyl)butanamide](/img/structure/B2944016.png)
![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2944017.png)
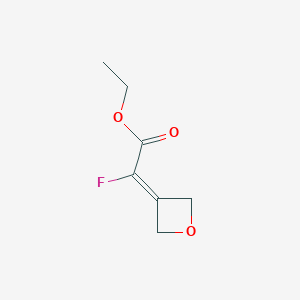
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2,4-dichlorobenzamide](/img/structure/B2944021.png)

![2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2944024.png)
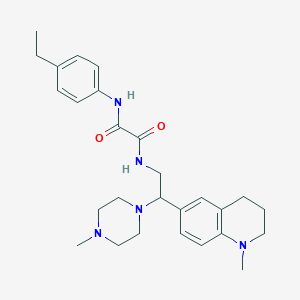
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2944027.png)

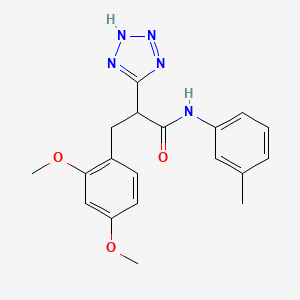
![4-[Bromo(difluoro)methyl]sulfonylbenzene-1,2-diamine](/img/structure/B2944032.png)